4-(Tert-butoxy)-2-fluorobutanoic acid
Description
Properties
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO3/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPAUSQMDFMPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex fluorinated molecules. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(tert-butoxy)-2-fluorobutanoic acid exerts its effects depends on its specific application. In drug design, the fluorine atom can enhance binding affinity to biological targets, while the tert-butoxy group can improve metabolic stability. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural variations among related compounds include:
- Substituent positions : Fluorine at position 2 vs. 4, and tert-butoxy vs. tert-butoxycarbonyl (Boc) groups.
- Steric effects : The tert-butoxy group introduces steric hindrance, impacting reactivity and solubility.
Table 1: Comparative Molecular Data
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 4-(Tert-butoxy)-2-fluorobutanoic acid* | C₈H₁₅FO₃ | 178.20 | Not reported | 4-tert-butoxy, 2-fluoro |
| 2-((tert-Butoxycarbonyl)amino)-4-fluorobutanoic acid | C₉H₁₅FNO₄ | 220.22 | 1490336-75-8 | 2-Boc-amino, 4-fluoro |
| 2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid | C₉H₁₄F₃NO₄ | 257.21 | 544479-61-0 | 2-Boc-amino, 4,4,4-trifluoro |
| 4-((tert-Butoxycarbonyl)amino)butanoic acid | C₉H₁₇NO₄ | 203.24 | Varies | 4-Boc-amino |
*Calculated molecular data for the target compound, as direct references are absent in the evidence.
Physicochemical Properties
- Solubility: The tert-butoxy group likely improves solubility in organic solvents (e.g., ethyl acetate, chloroform) compared to hydroxylated analogs. For example, 2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid ( ) is typically solubilized in dimethylformamide (DMF) or acetonitrile .
- Acidity: Fluorine at position 2 increases the acidity of the carboxylic acid group compared to non-fluorinated analogs, as seen in other fluorinated carboxylic acids .
Research Findings and Limitations
- Synthetic challenges : Introducing both tert-butoxy and fluorine groups requires precise regioselectivity, as demonstrated in and 3 .
- Data gaps: Direct experimental data (e.g., crystallography, NMR) for this compound are absent in the evidence. Properties are inferred from analogs.
- Contradictions : The tert-butoxy group’s steric effects may reduce solubility in polar solvents, conflicting with trends observed in Boc-protected compounds. Further experimental validation is needed .
Biological Activity
4-(Tert-butoxy)-2-fluorobutanoic acid, a fluorinated derivative of butanoic acid, has gained attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of imidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- IUPAC Name : this compound
- CAS Number : 2098144-11-5
- Molecular Formula : C8H16O3F
- Molecular Weight : 194.21 g/mol
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The presence of the fluorine atom and the tert-butoxy group enhances its lipophilicity and stability, potentially improving its bioavailability and efficacy.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific kinases, disrupting phosphorylation processes essential for cell signaling.
- Receptor Modulation : It may interact with various receptors affecting gene expression and cellular metabolism.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells (MCF-7, MDA-MB-231) by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Time (h) |
|---|---|---|
| MCF-7 | 15.3 | 24 |
| MDA-MB-231 | 12.8 | 24 |
| SK-BR-3 | 18.5 | 24 |
These results suggest that the compound can effectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial species. Its mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its solubility in aqueous media, which affects its absorption and distribution in biological systems. Studies indicate that it undergoes metabolic transformations mediated by cytochrome P450 enzymes, influencing the metabolism of co-administered drugs.
Case Studies
-
Study on Breast Cancer Cells :
- Researchers evaluated the effects of varying concentrations of this compound on MCF-7 cells over 72 hours.
- Results showed a dose-dependent reduction in cell viability with significant differences noted at concentrations above 10 μM.
-
Antimicrobial Efficacy :
- A study assessed the antibacterial activity against Escherichia coli and Staphylococcus aureus.
- The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains, indicating potent antimicrobial activity.
Preparation Methods
Starting Materials and General Synthetic Strategy
The primary starting material for the preparation of 4-(tert-butoxy)-2-fluorobutanoic acid is 2-fluorobutanoic acid . This compound already contains the fluorine atom at the second carbon, which is critical for the target molecule’s structure.
The synthetic strategy involves the introduction of the tert-butoxy group at the 4-position through a nucleophilic substitution reaction. This is typically achieved by reacting 2-fluorobutanoic acid with tert-butanol in the presence of a strong base such as sodium hydride (NaH) . The base deprotonates the tert-butanol, generating the tert-butoxide ion, which then substitutes at the appropriate position on the acid chain.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-fluorobutanoic acid + NaH | Anhydrous solvent, inert atmosphere | Sodium salt of 2-fluorobutanoic acid | Deprotonation of acid to activate for substitution |
| 2 | Sodium salt + tert-butanol | Elevated temperature | This compound | Nucleophilic substitution at 4-position |
Comparative Analysis with Related Compounds
The parent compound 2-fluorobutanoic acid lacks the tert-butoxy group, so the introduction of this bulky group significantly alters the compound’s chemical properties, such as steric hindrance and lipophilicity.
Structurally similar compounds like 4-(tert-butoxy)benzaldehyde have been used in organic synthesis but differ in backbone and reactivity.
The dual presence of fluorine and tert-butoxy groups in this compound imparts unique reactivity and potential applications in medicinal chemistry and materials science.
Research Findings and Data Summary
| Parameter | Observation/Value | Source/Notes |
|---|---|---|
| Starting Material | 2-Fluorobutanoic acid | Commercially available or synthesized via fluorination of butanoic acid derivatives |
| Base for tert-butoxy introduction | Sodium hydride (NaH) | Strong base necessary to generate tert-butoxide ion |
| Reaction Environment | Anhydrous, inert atmosphere | Prevents hydrolysis and side reactions |
| Temperature Range | Elevated (typically 50-100 °C estimated) | Facilitates nucleophilic substitution |
| Yield | Not explicitly reported | Expected moderate to high depending on conditions |
| Purification | Standard organic workup and isolation | Typically involves extraction and drying |
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 2-Fluorobutanoic acid |
| Nucleophile | tert-Butanol (activated by NaH) |
| Base | Sodium hydride (NaH) |
| Solvent | Anhydrous, inert (e.g., THF or DMF) |
| Temperature | Elevated (exact range not specified) |
| Reaction Type | Nucleophilic substitution |
| Workup | Extraction, drying, purification |
| Key Challenges | Avoiding hydrolysis, controlling regioselectivity |
| Expected Yield | Moderate to high (dependent on conditions) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-butoxy)-2-fluorobutanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxy and fluorine groups into a butanoic acid backbone. A common approach uses tert-butyl esters and fluorinated precursors under basic conditions (e.g., NaH or KOtBu) to facilitate nucleophilic substitution or coupling reactions . For example, tert-butyl esters can react with fluorinated intermediates in anhydrous THF at −78°C to 25°C. Yield optimization requires precise control of stoichiometry, temperature, and reaction time. Continuous flow systems may enhance scalability compared to batch processes .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or capillary electrophoresis paired with polarimetric detection is critical for determining enantiomeric excess. Computational methods like DFT-B3LYP/6-31G* can model stereoelectronic effects and predict NMR chemical shifts for comparison with experimental data . X-ray crystallography is recommended for absolute configuration confirmation if crystalline derivatives are obtainable .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- Methodological Answer : LC-MS with electrospray ionization (ESI) is preferred for detecting low-abundance byproducts (e.g., de-fluorinated or tert-butoxy-cleaved intermediates). High-resolution mass spectrometry (HRMS) and ¹⁹F NMR can differentiate structurally similar impurities .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The bulky tert-butoxy group induces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. This can be exploited to direct reactivity toward alternative sites, such as the fluorine-bearing β-carbon. Kinetic studies using stopped-flow NMR or IR spectroscopy under varying temperatures (e.g., 25–80°C) can quantify activation barriers . Comparative studies with non-bulky alkoxy analogs (e.g., methoxy derivatives) are advised to isolate steric effects .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
- Methodological Answer : Racemization often occurs via keto-enol tautomerism. Using low-polarity solvents (e.g., toluene) and mild bases (e.g., DBU instead of NaH) reduces enolate formation. Asymmetric catalysis with chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) can enforce stereochemical control . Post-synthesis, rapid purification via flash chromatography at 4°C minimizes thermal degradation .
Q. How does fluorination at the C2 position affect the compound’s biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability. In vitro assays (e.g., CYP450 inhibition or plasma stability tests) should compare fluorinated and non-fluorinated analogs. Molecular dynamics simulations can model interactions with target enzymes (e.g., esterases), highlighting fluorine’s role in binding affinity .
Q. What computational approaches best predict the compound’s interaction with biological targets?
- Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations are ideal for modeling transition states in enzyme-substrate interactions. Docking studies with AutoDock Vina or Schrödinger Suite should prioritize fluorine’s electrostatic contributions. Free-energy perturbation (FEP) calculations can quantify binding energy differences between fluorinated and non-fluorinated derivatives .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can researchers resolve this?
- Methodological Answer : Stability discrepancies may arise from differences in acid strength (e.g., HCl vs. TFA) or solvent systems. Systematic stability studies using pH 1–6 buffers (simulating gastric to physiological conditions) with LC-MS monitoring are recommended. Control experiments should assess tert-butoxy cleavage rates and fluorine retention .
Q. Why do some studies report high enzymatic inhibition while others show negligible activity?
- Methodological Answer : Variations in assay conditions (e.g., enzyme concentration, incubation time) or stereochemical purity may explain contradictions. Researchers should validate activity using enantiopure samples and standardized assays (e.g., fluorescence-based protease inhibition). Competitive binding studies with known inhibitors can clarify mechanism specificity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
